3,4-Hexanedione

Description

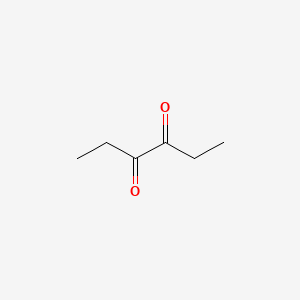

Structure

3D Structure

Properties

IUPAC Name |

hexane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFQMAZOBTXCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047681 | |

| Record name | 3,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, yellow oil | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 125.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.941-0.950 (20°) | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4437-51-8 | |

| Record name | 3,4-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Hexane dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4NPR5VGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and reaction pathways for 3,4-hexanedione, an important α-diketone intermediate in various chemical syntheses. This document details key reaction methodologies, including quantitative data, detailed experimental protocols, and mechanistic pathways to facilitate its application in research and development.

Overview of Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main strategies:

-

Two-Step Synthesis from Propionaldehyde: This common and efficient method involves the initial self-condensation of propionaldehyde (propanal) to form the α-hydroxy ketone, 4-hydroxy-3-hexanone. Subsequent oxidation of this intermediate yields the target α-diketone, this compound.

-

Oxidation of 3,4-Hexanediol: A more direct approach involves the oxidation of the corresponding vicinal diol, 3,4-hexanediol, to the diketone. This method relies on the use of selective oxidizing agents that can convert secondary alcohols to ketones.

This guide will explore the mechanisms, protocols, and quantitative data associated with these principal pathways.

Two-Step Synthesis from Propionaldehyde

This pathway is a robust method for the preparation of this compound, beginning with readily available starting materials.

Step 1: Aldol Condensation of Propionaldehyde to 4-Hydroxy-3-hexanone

The first step is a base-catalyzed self-aldol condensation of propionaldehyde. In this reaction, one molecule of propanal acts as a nucleophile (after deprotonation at the α-carbon) and attacks the electrophilic carbonyl carbon of a second propanal molecule.

Reaction Pathway:

Caption: Aldol condensation of propionaldehyde.

Mechanism:

The reaction proceeds via a standard base-catalyzed aldol mechanism. The hydroxide ion removes an acidic α-hydrogen from a molecule of propionaldehyde to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of propionaldehyde. The resulting alkoxide intermediate is then protonated by water (formed in the initial deprotonation step) to yield 4-hydroxy-3-hexanone.

Caption: Base-catalyzed aldol condensation mechanism.

Step 2: Oxidation of 4-Hydroxy-3-hexanone to this compound

The second step involves the oxidation of the secondary alcohol group in 4-hydroxy-3-hexanone to a ketone, forming the α-diketone. A particularly effective method for this transformation is oxidation with ozone.[1]

Reaction Pathway:

Caption: Oxidation of 4-hydroxy-3-hexanone.

Mechanism of Ozone Oxidation:

The precise mechanism for the ozone-mediated oxidation of α-hydroxy ketones is complex but is believed to involve the reaction of ozone with the enol form of the ketone. The acidic conditions catalyzed by acetic acid promote enolization. Ozone then reacts with the enol double bond, likely forming an ozonide-like intermediate which subsequently decomposes to the diketone and other byproducts.

Quantitative Data and Experimental Protocol

A patented method provides specific quantitative data for this two-step synthesis.[1]

Table 1: Reaction Conditions and Yields for the Synthesis of this compound [1]

| Step | Reactants and Conditions | Temperature (°C) | Yield (%) |

| 1. Condensation | Propionaldehyde | - | - |

| 2. Oxidation | 4-Hydroxy-3-hexanone, Water, Acetic Acid, Ozone | 5 - 15 | 84.8 - 96.2 |

Experimental Protocol: Synthesis of this compound from Propionaldehyde

This protocol is adapted from the procedure described in US Patent 10,160,710 B2.[1]

Step 1: Synthesis of 4-Hydroxy-3-hexanone

-

Propionaldehyde is subjected to a condensation reaction to produce 4-hydroxy-3-hexanone. While the patent does not detail this specific procedure, a general laboratory protocol for aldol condensation can be followed.[2]

-

General Procedure: To a stirred solution of aqueous sodium hydroxide, add propionaldehyde at a controlled temperature.[2] The reaction is typically exothermic.[2]

-

After the reaction period, the mixture is worked up by neutralization and extraction with an organic solvent.

-

The crude 4-hydroxy-3-hexanone is then purified, typically by distillation.

Step 2: Oxidation to this compound [1]

-

In a reaction vessel, mix 4-hydroxy-3-hexanone, water, and acetic acid in a molar ratio of approximately (0.3-0.4):1:(0.008-0.015).

-

Cool the mixture to a temperature between 5-15 °C.

-

Bubble ozone gas through the stirred mixture at a flow rate of 0.25-0.35 L/min.

-

Monitor the reaction for completion.

-

After the reaction is complete, add sodium bisulfite to quench any remaining ozone.

-

The final product, this compound, is isolated by distillation under reduced pressure.

Caption: Experimental workflow for the two-step synthesis.

Oxidation of 3,4-Hexanediol

A more direct route to this compound is the oxidation of its corresponding diol, 3,4-hexanediol. This method requires an oxidizing agent that can convert secondary alcohols to ketones without cleaving the carbon-carbon bond between the hydroxyl groups. Common reagents for this transformation include Swern oxidation and pyridinium chlorochromate (PCC).

Reaction Pathway:

References

Spectroscopic data and analysis of 3,4-Hexanedione (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 3,4-hexanedione (also known as diethyl diketone). The information presented herein is intended to assist researchers and scientists in the structural elucidation and characterization of this alpha-diketone, a compound of interest in various chemical and biological studies. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

This compound is an organic compound with the chemical formula C₆H₁₀O₂.[1][2][3][4][5] It belongs to the class of alpha-diketones, characterized by two adjacent ketone groups.[6][7]

IUPAC Name: Hexane-3,4-dione[8] Synonyms: Bipropionyl, Diethyl diketone[1][2][8] Molecular Weight: 114.14 g/mol [1][2][9] CAS Number: 4437-51-8[1][2][8]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies the spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 6H | -CH₃ (C1, C6) |

| ~2.7 | Quartet | 4H | -CH₂- (C2, C5) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [11]

| Chemical Shift (δ) ppm | Assignment |

| ~7.0 | -CH₃ (C1, C6) |

| ~32.0 | -CH₂- (C2, C5) |

| ~200.0 | C=O (C3, C4) |

Solvent: CDCl₃[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorption of the carbonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone)[12] |

Sample Phase: Gas[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Major Mass Spectrometry Fragments for this compound [1][8]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 114 | ~9 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [CH₃CH₂CO]⁺ |

| 29 | ~78 | [CH₃CH₂]⁺ |

| 27 | ~26 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[13]

1. Sample Preparation:

-

Accurately weigh 5-20 mg of purified this compound.[13]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter and transfer it to a clean 5 mm NMR tube.[13]

2. Instrument Setup (400 MHz Spectrometer): [14]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.[15]

3. ¹H NMR Data Acquisition: [13][15]

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1 second.

4. ¹³C NMR Data Acquisition: [13][15]

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

5. Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol

For liquid samples like this compound, a "neat" spectrum can be obtained with minimal preparation.[16]

1. Sample Preparation:

-

Place one to two drops of pure this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).[16][17]

-

Place a second salt plate on top to create a thin liquid film.[17]

2. Instrument Setup (FTIR Spectrometer):

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[17]

-

Perform a background scan with the empty salt plates.[17]

3. Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[17]

4. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[17]

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a common method for generating ions from volatile organic compounds.[18]

1. Sample Introduction:

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[18] The sample is vaporized in a vacuum.[18]

2. Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation (the molecular ion, M⁺).[18]

3. Mass Analysis:

-

The newly formed ions are accelerated by an electric field and then deflected by a magnetic field.[18]

-

The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[18][19]

4. Detection:

-

An ion detector records the relative abundance of ions at each m/z value, generating the mass spectrum.[18]

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031492) [hmdb.ca]

- 7. NP-MRD: Showing NP-Card for this compound (NP0336752) [np-mrd.org]

- 8. This compound | C6H10O2 | CID 62539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(4437-51-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. webassign.net [webassign.net]

- 17. benchchem.com [benchchem.com]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. fiveable.me [fiveable.me]

Biological activity and cytotoxicity of 3,4-Hexanedione

An In-Depth Technical Guide to the Biological Activity and Cytotoxicity of 3,4-Hexanedione

Introduction

This compound (CAS 4437-51-8) is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] It is a liquid with a boiling point of 131 °C and a density of 0.939 g/mL at 25 °C.[2][3] This compound is recognized for its distinct buttery, caramel-like aroma and is naturally found in foods such as coffee and honey.[1][4] Consequently, it is utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient in perfumery.[4][5] Beyond its sensory applications, its reactive diketone structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][6] This guide provides a comprehensive overview of the current scientific understanding of the biological activity and cytotoxicity of this compound, with a focus on its effects on various cell lines and potential mechanisms of action.

Biological Activity

The biological activities of this compound have been explored in several contexts, ranging from its effects on mitochondrial function to its potential for dermal irritation.

-

Inhibition of Mitochondrial Carrier: Studies have shown that this compound can inhibit the reconstituted mitochondrial oxoglutarate carrier, a protein crucial for the transport of metabolites across the inner mitochondrial membrane.[3] This inhibition is concentration-dependent and is a characteristic shared with other α-dicarbonyl reagents.[3]

-

Dermal Effects: The potential for dermal irritation and sensitization of this compound, used as a synthetic flavoring agent, has been investigated in murine models.[2][3]

-

Neurotoxic Potential: Research has compared the neurotoxic effects of this compound to its isomers, 2,3-hexanedione and the known neurotoxin 2,5-hexanedione. While 2,5-hexanedione is a toxic metabolite of hexane that can cause neurotoxicity through pyrrole formation and protein cross-linking, the α-diketones like this compound display different toxic profiles.[7][8][9]

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several human cell lines, including non-neuronal lines and neuroblastoma lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and its isomers in the human neuroblastoma cell line SK-N-SH after a 48-hour exposure, as determined by the MTT assay.

| Compound | Cell Line | Exposure Time | IC50 (mM) |

| This compound | SK-N-SH | 48 hours | 3.5 ± 0.1 |

| 2,3-Hexanedione | SK-N-SH | 48 hours | 3.3 ± 0.1 |

| 2,5-Hexanedione | SK-N-SH | 48 hours | 22.4 ± 0.2 |

Data sourced from a study on the apoptotic and necrotic effects of hexanedione derivatives.[10]

The data indicates that the sensitivity of SK-N-SH cells to this compound and 2,3-Hexanedione is approximately seven-fold greater than to the 2,5-derivative.[10] Interestingly, while the MTT assay showed no significant difference in cytotoxicity between this compound and 2,3-Hexanedione, flow cytometry analysis revealed this compound to be a more potent inducer of apoptosis.[7][10]

Apoptosis and Cell Cycle Arrest

Flow cytometry has been instrumental in elucidating the apoptotic effects of this compound. In the SH-SY5Y neuroblastoma cell line, this compound induced apoptosis over a concentration range of 1-1.6 mM.[7][11] At a concentration of 1.6 mM, nearly all cells (94.9 ± 1.4%) had entered apoptosis.[7][11]

Furthermore, this compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, which is indicative of growth arrest at the checkpoint for chromosome segregation in response to cellular damage.[10]

The following table presents the percentage of apoptotic nucleoids in the SK-N-SH cell line after treatment with this compound, as determined by flow cytometry.

| Compound | Concentration (mM) | Percentage of Apoptotic Nucleoids |

| This compound | 5.8 | 60.4 ± 0.5% |

| 2,3-Hexanedione | 5.8 | 10.9 ± 0.8% |

Data sourced from a study on the apoptotic and necrotic effects of hexanedione derivatives.[10]

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound are not fully elucidated, the mechanisms of the related neurotoxin 2,5-hexanedione may offer insights. 2,5-Hexanedione is known to react with lysine residues in axonal proteins, leading to pyrrole formation, protein cross-linking, and disruption of axonal transport.[8][9] Furthermore, 2,5-hexanedione has been shown to induce apoptosis in spinal cord neurons by downregulating Nerve Growth Factor (NGF) and subsequently inhibiting the PI3K/Akt signaling pathway.[12] This leads to the release of cytochrome c and the activation of caspase-3.[12] It is plausible that this compound may exert its cytotoxic effects through similar, though not identical, pathways involving oxidative stress and interference with critical cellular signaling.

Caption: Proposed apoptotic pathway inhibited by diketones, based on 2,5-hexanedione studies.

Experimental Protocols

Standardized in vitro assays are crucial for assessing the cytotoxic potential of chemical compounds. The following protocols are commonly employed in such evaluations.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Exposure: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 4, 24, or 48 hours).[7]

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is used to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining for Apoptosis: For apoptosis detection, cells can be stained with a combination of Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a vital dye like Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold ethanol and then stain with a DNA-binding dye such as PI. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cells.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: For apoptosis, quantify the percentage of cells in each quadrant of the Annexin V/PI plot. For cell cycle, generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Caption: General workflow for in vitro cytotoxicity and apoptosis analysis.

Conclusion

This compound exhibits moderate cytotoxicity in vitro, with a greater potency than its neurotoxic isomer, 2,5-hexanedione, in neuroblastoma cell lines. Its cytotoxic effects are mediated, at least in part, by the induction of apoptosis and cell cycle arrest at the G2/M phase. While the exact molecular mechanisms remain to be fully elucidated, they may involve pathways related to mitochondrial function and cellular signaling. Given its use as a food additive and fragrance component, further studies are warranted to fully understand its biological effects and to evaluate the potential risks associated with human exposure. The selective toxicity of this compound towards neuroblastoma cells may also present therapeutic possibilities that merit further investigation.[7][11]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031492) [hmdb.ca]

- 2. This compound | 4437-51-8 [chemicalbook.com]

- 3. This compound 95 4437-51-8 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H10O2 | CID 62539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (4437-51-8) at Nordmann - nordmann.global [nordmann.global]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 9. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptotic and necrotic effects of hexanedione derivatives on the human neuroblastoma line SK-N-SH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the apoptotic and cytotoxic effects of hexanedione derivatives on human non-neuronal lines and the neuroblastoma line SH-SY5Y. | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic α-Diketone: A Technical Guide to the Natural Occurrence and Biosynthesis of 3,4-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Hexanedione, a vicinal diketone (VDK), is a naturally occurring flavor compound found in a variety of food products, contributing to their desirable sensory profiles. With its characteristic buttery, caramel, and nutty aroma, this α-diketone plays a significant role in the organoleptic properties of fermented beverages, coffee, and honey. Understanding its natural origins and the intricate biosynthetic pathways leading to its formation is of paramount importance for food scientists, flavor chemists, and researchers in drug development exploring microbial and enzymatic synthesis. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Natural Occurrence of this compound

This compound has been identified as a volatile flavor component in a range of natural and processed foods. Its presence is often a hallmark of fermentation or heat-induced chemical reactions.

Fermented Foods and Alcoholic Beverages

Vicinal diketones are well-known byproducts of fermentation in alcoholic beverages like beer and wine.[1][2][3] While diacetyl (2,3-butanedione) and 2,3-pentanedione are the most commonly monitored VDKs, this compound also contributes to the overall flavor profile, albeit typically at lower concentrations.[1] In beer, the concentration of VDKs is a critical quality parameter, with excessive levels leading to undesirable off-flavors.[4][5]

Coffee

The roasting of coffee beans initiates a cascade of chemical reactions, including the Maillard reaction and caramelization, which generate a complex array of volatile aromatic compounds. This compound has been identified as one of the many ketones contributing to the characteristic aroma of roasted coffee.[6]

Honey

Honey, a complex natural product, contains a diverse range of volatile and non-volatile compounds that contribute to its unique flavor and aroma, which vary depending on the floral source.[7][8] While comprehensive quantitative data for this compound across various honey types is not extensively documented in the readily available literature, its presence as a flavor component is acknowledged.

Table 1: Quantitative Occurrence of this compound and Related Vicinal Diketones in Various Food Products

| Food Product | Compound | Concentration Range | Reference |

| Beer | Diacetyl (2,3-Butanedione) | 0-100 ppb | [1] |

| 2,3-Pentanedione | Typically lower than diacetyl | [3] | |

| Wine | Diacetyl (2,3-Butanedione) | 100-5000 ppb | [1] |

| 2,3-Pentanedione | Typically lower than diacetyl | [1] | |

| Coffee (Roasted Beans) | 2,3-Hexanedione | Low concentrations detected | [6] |

| This compound | Present, quantitative data varies | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids, particularly isoleucine, in microorganisms such as yeast.[9][10] While the pathway for this compound is not as extensively studied as that of diacetyl, a putative pathway can be inferred from the well-established biosynthesis of other vicinal diketones.

The key precursors for VDKs are α-keto acids generated during amino acid biosynthesis.[9][11] In the case of diacetyl and 2,3-pentanedione, the precursors are α-acetolactate and α-aceto-α-hydroxybutyrate, respectively.[4][10][12] These precursors are unstable and can undergo spontaneous, non-enzymatic oxidative decarboxylation to form the corresponding α-diketones.

Based on this, the proposed biosynthetic pathway for this compound originates from the isoleucine biosynthetic pathway.

The formation of this compound likely involves the condensation of two molecules of α-ketobutyrate or a related four-carbon α-keto acid, catalyzed by an enzyme with acetohydroxyacid synthase (AHAS)-like activity. The resulting unstable intermediate would then undergo spontaneous oxidative decarboxylation to yield this compound. Further research is required to definitively identify the specific enzymes and intermediates in this proposed pathway.

Experimental Protocols

The analysis of this compound and other vicinal diketones in food matrices typically involves gas chromatography (GC) coupled with a suitable detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).

Sample Preparation

-

Degassing: Vigorously pour the sample between two beakers until foaming ceases to remove dissolved carbon dioxide.

-

Aliquoting: Transfer a known volume (e.g., 2 mL) of the degassed sample into a headspace vial (e.g., 20 mL).

-

Inert Atmosphere: Purge the headspace of the vial with an inert gas like nitrogen to prevent oxidation of the analytes.

-

Sealing: Immediately seal the vial with a suitable septum and cap.

-

Dilution: Dissolve a known weight of honey (e.g., 5 g) in a specific volume of ultrapure water (e.g., 6 mL).

-

Extraction:

-

Liquid-Liquid Extraction: Add a suitable organic solvent (e.g., acetonitrile or isopropanol) and mix thoroughly.[13][14] Centrifuge the mixture to separate the layers and collect the organic phase containing the volatile compounds.

-

Solid-Phase Microextraction (SPME): While not explicitly detailed for this compound in the provided results, SPME is a common technique for honey volatiles. A suitable fiber is exposed to the headspace of the diluted honey sample to adsorb the analytes.

-

-

Concentration: If necessary, the extract can be carefully concentrated under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[1][6][16]

Table 2: Typical GC-MS Parameters for Vicinal Diketone Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | e.g., DB-5ms, HP-5ms (or similar non-polar to mid-polar capillary column) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Headspace |

| Oven Program | Initial Temp: 40 °C (hold for 2 min) Ramp: 5 °C/min to 250 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

The mass spectrum of this compound is characterized by key fragment ions that can be used for its identification and quantification.[15]

Conclusion

This compound is a naturally occurring α-diketone that significantly influences the flavor profiles of various foods, including fermented beverages, coffee, and honey. Its biosynthesis is closely tied to the microbial metabolism of branched-chain amino acids, with a putative pathway originating from isoleucine metabolism. While the general principles of its formation are understood by analogy to other vicinal diketones, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. The analytical methods for its quantification are well-established, primarily relying on gas chromatography. This technical guide provides a foundational understanding for researchers and professionals in the fields of food science, flavor chemistry, and biotechnology, paving the way for further exploration and application of this intriguing flavor molecule.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. cdrfoodlab.com [cdrfoodlab.com]

- 3. Vicinal Diketones in Beer | Buchi.com [buchi.com]

- 4. cdn.brewersassociation.org [cdn.brewersassociation.org]

- 5. brewing-products.com [brewing-products.com]

- 6. The Chemistry of Green and Roasted Coffee by Selectable 1D/2D Gas Chromatography Mass Spectrometry with Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical and bioactive properties of six honey samples from various floral origins from Tunisia - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetohydroxyacid synthases: evolution, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hettweb.com [hettweb.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound | C6H10O2 | CID 62539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations and Molecular Modeling of 3,4-Hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Hexanedione, a prominent alpha-diketone, is a molecule of significant interest in flavor chemistry and as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] Its biological activity, including potential enzyme inhibition and toxicity, underscores the importance of a detailed understanding of its molecular properties.[3] This technical guide provides a comprehensive overview of the application of quantum chemical calculations and molecular modeling techniques to elucidate the structural, electronic, and reactive properties of this compound. It outlines detailed computational methodologies, presents expected quantitative data in a structured format, and explores the implications of these findings for drug development and other applications.

Introduction

This compound (C₆H₁₀O₂) is an organic compound characterized by two adjacent ketone groups.[4] This alpha-diketone structure imparts a unique reactivity, making it a valuable building block in organic synthesis.[1] Found naturally in foods like coffee and honey, it is also used as a flavoring agent, contributing buttery and caramel notes.[1][5] From a pharmaceutical perspective, alpha-diketones are known to interact with biological systems, with some derivatives showing potential as enzyme inhibitors.[6] A thorough understanding of the conformational landscape, electronic properties, and reactivity of this compound at a molecular level is crucial for its effective utilization and for predicting its biological interactions.

Molecular Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for computational validation and further exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [7] |

| Molecular Weight | 114.14 g/mol | [7] |

| CAS Number | 4437-51-8 | [7] |

| IUPAC Name | hexane-3,4-dione | [7] |

| Melting Point | -10 °C | [2] |

| Boiling Point | 131 °C | [2] |

| Density | 0.939 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.41 | |

| Water Solubility | 127 g/L (20 ºC) | [2] |

Quantum Chemical Calculation and Molecular Modeling Methodologies

To gain deeper insights into the molecular characteristics of this compound, a variety of computational techniques can be employed. The following sections detail the proposed experimental protocols for these calculations, based on established methods for similar ketone and diketone systems.[8][9]

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for determining the electronic structure and properties of molecules.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable method for organic molecules.[9]

-

Basis Set: 6-311++G(d,p) basis set to provide a good balance of accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 4437-51-8,this compound | lookchem [lookchem.com]

- 3. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031492) [hmdb.ca]

- 5. 3,4-ヘキサンジオン ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design and synthesis of conformationally restricted eight-Membered ring diketones as potential serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H10O2 | CID 62539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition products of 3,4-Hexanedione

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of this compound. Due to a lack of specific experimental data in publicly accessible literature for this compound, this guide draws upon established principles of organic chemistry, data from safety documents, and analogous behavior of similar α-diketone compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK-- |

| Boiling Point | 131 °C | --INVALID-LINK-- |

| Density | 0.939 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 27 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.41 | --INVALID-LINK-- |

| Appearance | Clear yellow liquid | --INVALID-LINK-- |

Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent bonds. In this compound, the carbon-carbon single bond between the two carbonyl groups (the C3-C4 bond) is expected to be the weakest bond and, therefore, the most susceptible to thermal cleavage.

Proposed Thermal Decomposition Pathways

The thermal decomposition of ketones often proceeds through mechanisms analogous to photochemical Norrish-type reactions. For an α-diketone like this compound, a Norrish Type I cleavage is the most probable initial decomposition step.

Primary Decomposition: Norrish Type I Cleavage

The initial and most likely thermal decomposition pathway for this compound is a homolytic cleavage of the C(O)-C(O) bond. This is a Norrish Type I-like reaction that results in the formation of two propanoyl radicals.

Caption: Primary decomposition via Norrish Type I cleavage.

Secondary Decomposition Pathways

The highly reactive propanoyl radicals generated in the primary decomposition step can undergo several secondary reactions, leading to a variety of stable end products.

Decarbonylation: The propanoyl radical can lose a molecule of carbon monoxide to form an ethyl radical.

Caption: Decarbonylation of the propanoyl radical.

Radical Recombination and Disproportionation: The resulting ethyl radicals can then react with each other in a variety of ways:

-

Recombination: Two ethyl radicals can combine to form butane.

-

Disproportionation: One ethyl radical can abstract a hydrogen atom from another, resulting in the formation of ethane and ethene.

These secondary reactions explain the formation of a complex mixture of hydrocarbon products in addition to carbon monoxide. Further oxidation of these smaller hydrocarbon fragments at higher temperatures in the presence of an oxidant would lead to the formation of carbon dioxide and water.

The overall proposed thermal decomposition pathway is visualized below.

Caption: Proposed multi-step decomposition pathway.

Potential Decomposition Products

Based on the proposed decomposition pathways, a range of products can be expected. A summary is provided in Table 2. The relative abundance of these products would depend on factors such as temperature, pressure, and the presence of oxygen.

Table 2: Potential Thermal Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| Carbon Monoxide | CO | Decarbonylation of propanoyl radical |

| Carbon Dioxide | CO₂ | Oxidation of CO and hydrocarbon fragments |

| Butane | C₄H₁₀ | Recombination of ethyl radicals |

| Ethane | C₂H₆ | Disproportionation of ethyl radicals |

| Ethene | C₂H₄ | Disproportionation of ethyl radicals |

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability and decomposition profile of this compound.

Caption: Workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

This protocol is designed to identify thermal transitions such as boiling point and decomposition exotherms or endotherms.

Caption: Workflow for DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for the identification of the individual volatile decomposition products.

Caption: Workflow for Py-GC-MS analysis.

Conclusion

This guide provides a theoretical framework for understanding the thermal stability and decomposition of this compound based on fundamental chemical principles and data from analogous compounds. The primary decomposition products are expected to be carbon monoxide and a mixture of small hydrocarbons, with further oxidation leading to carbon dioxide. Definitive experimental data is required to confirm these proposed pathways and to quantify the thermal stability of this compound. The detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain this critical information.

Unveiling the Photochemical Behavior and Reactivity of 3,4-Hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Hexanedione, an aliphatic α-diketone, presents a fascinating case study in organic photochemistry. Its structure, containing two adjacent carbonyl groups, makes it susceptible to a variety of photochemical transformations upon absorption of ultraviolet radiation. Understanding the intricate pathways of its photo-induced reactions is crucial for applications ranging from atmospheric chemistry to the design of novel photosensitizers and the degradation pathways of ketone-containing pharmaceuticals. This technical guide provides an in-depth exploration of the photochemical behavior of this compound, detailing its reactivity, reaction mechanisms, and the experimental protocols utilized for its study.

Photochemical Reactivity of this compound

Upon absorption of UV light, this compound is promoted to an electronically excited state. The subsequent decay of this excited molecule can proceed through various radiative and non-radiative pathways, including photochemical reactions. The predominant photochemical reactions for ketones are the Norrish Type I and Norrish Type II reactions.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[1] For the symmetrical this compound, this results in the formation of two propanoyl radicals.

Reaction: CH₃CH₂C(=O)C(=O)CH₂CH₃ + hν → 2 CH₃CH₂C(=O)•

These highly reactive propanoyl radicals can then undergo several secondary reactions:

-

Decarbonylation: Loss of a carbon monoxide molecule to form ethyl radicals. CH₃CH₂C(=O)• → CH₃CH₂• + CO

-

Radical Recombination: The resulting ethyl radicals can recombine to form butane. 2 CH₃CH₂• → CH₃CH₂CH₂CH₃

-

Disproportionation: Alternatively, two ethyl radicals can disproportionate to yield ethane and ethene. 2 CH₃CH₂• → CH₃CH₃ + CH₂=CH₂

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. However, due to the absence of γ-hydrogens in the structure of this compound, the classical Norrish Type II reaction is not a viable pathway for this molecule.

Quantitative Photochemical Data

Despite the well-established general principles of ketone photochemistry, specific quantitative data for this compound, such as quantum yields and rate constants, are not extensively reported in readily available literature. The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of the process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.

To provide a framework for understanding, the following table presents typical ranges for quantum yields of Norrish Type I reactions for aliphatic ketones in solution and the gas phase. It is important to note that these are generalized values and the actual quantum yields for this compound may vary depending on experimental conditions such as wavelength, solvent, and temperature.

| Photochemical Process | Phase | Typical Quantum Yield (Φ) Range |

| Norrish Type I (α-cleavage) | Gas | 0.1 - 1.0 |

| Norrish Type I (α-cleavage) | Solution | 0.1 - 0.7 |

Experimental Protocols for Studying Photochemical Reactivity

The investigation of the photochemical behavior of this compound involves a combination of steady-state and time-resolved spectroscopic techniques, as well as product analysis methods.

Steady-State Photolysis

Objective: To identify and quantify the stable photoproducts formed upon continuous irradiation of this compound.

Methodology:

-

Sample Preparation: A solution of this compound in a photochemically inert solvent (e.g., hexane, acetonitrile) of a known concentration is prepared. For gas-phase studies, a known pressure of this compound vapor, often diluted with an inert gas like nitrogen, is introduced into a reaction chamber.

-

Irradiation: The sample is irradiated with a light source emitting at a wavelength strongly absorbed by this compound (typically in the UV-A or UV-B region). Common light sources include mercury arc lamps with appropriate filters or monochromatic light from a laser or a monochromator-equipped lamp.

-

Actinometry: To determine the quantum yields, the number of photons absorbed by the sample must be quantified. This is achieved through chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield (e.g., potassium ferrioxalate actinometry) is performed under identical irradiation conditions.

-

Product Analysis: After irradiation for a specific duration, the reaction mixture is analyzed to identify and quantify the photoproducts. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is commonly used for the analysis of volatile products. For less volatile products, high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy may be employed.

Laser Flash Photolysis

Objective: To detect and characterize transient intermediates, such as radicals and excited states, and to determine their lifetimes and reaction rate constants.

Methodology:

-

Sample Excitation: A dilute solution of this compound is excited with a short, high-intensity laser pulse (typically nanosecond or picosecond duration).

-

Transient Absorption Monitoring: The changes in absorbance of the sample immediately after the laser pulse are monitored using a second, weaker light source (a probe beam) that passes through the sample. The probe beam's wavelength can be varied to obtain the absorption spectrum of the transient species.

-

Kinetic Analysis: The decay of the transient absorption signal over time provides information about the lifetime of the intermediate species. By studying the decay in the presence of quenching agents at various concentrations, bimolecular quenching rate constants can be determined.

Visualizing Photochemical Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Jablonski diagram illustrating the photophysical and photochemical processes of this compound.

Caption: Reaction pathway for the Norrish Type I cleavage of this compound.

Caption: A typical experimental workflow for a steady-state photolysis study.

Conclusion

The photochemical behavior of this compound is primarily governed by the Norrish Type I reaction, leading to the formation of propanoyl radicals and subsequent secondary products. While specific quantitative data for this particular diketone is sparse in the literature, the well-established principles of ketone photochemistry provide a strong framework for understanding its reactivity. The experimental protocols outlined in this guide, including steady-state photolysis and laser flash photolysis, are essential tools for elucidating the detailed mechanisms and kinetics of its photochemical transformations. Further research to quantify the quantum yields and rate constants for the photolysis of this compound under various conditions would be highly valuable for its potential applications and for refining our understanding of the photochemistry of aliphatic α-diketones.

References

Tautomerism and Enol Forms of 3,4-Hexanedione in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 3,4-hexanedione in solution. As a β-dicarbonyl compound, this compound exists as an equilibrium mixture of its diketo and enol tautomers. The position of this equilibrium is a critical factor in its reactivity, polarity, and potential as a chelating agent, making a thorough understanding of its tautomeric behavior essential for applications in organic synthesis, medicinal chemistry, and materials science. This guide details the underlying principles of this equilibrium, methods for its quantification, and the influence of the solvent environment.

Introduction to Keto-Enol Tautomerism in β-Diketones

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For β-dicarbonyl compounds like this compound, the predominant tautomeric relationship is the keto-enol equilibrium. The diketo form is in dynamic equilibrium with its enol counterpart, which is stabilized by the formation of a conjugated system and a six-membered intramolecular hydrogen bond.

The equilibrium is significantly influenced by the solvent. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is most stable in the absence of competing interactions. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups, thereby stabilizing the more polar diketo form. Polar aprotic solvents can also shift the equilibrium depending on their ability to stabilize the respective tautomers through dipole-dipole interactions.

Quantitative Analysis of Tautomeric Equilibria

| Solvent | Dielectric Constant (ε) | % Enol Form of Pentane-2,4-dione |

| Hexane | 1.9 | 92% |

| Carbon Tetrachloride | 2.2 | 90% |

| Chloroform | 4.8 | 86% |

| Ethanol | 24.6 | 76% |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 63% |

| Water | 80.1 | 15% |

Note: Data is for pentane-2,4-dione and is intended to be illustrative of the expected trends for this compound.

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms is catalyzed by both acids and bases.

Acid-Catalyzed Tautomerism

In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon to yield the enol form.

Base-Catalyzed Tautomerism

A base removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source, such as water or the conjugate acid of the base, yields the enol.

Solubility of 3,4-Hexanedione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-hexanedione in various organic solvents. An understanding of its solubility is critical for applications in chemical synthesis, formulation development, and various research endeavors. This document outlines available solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Core Concepts: Structure and Solubility

This compound (C₆H₁₀O₂), an alpha-diketone, possesses a six-carbon backbone with two adjacent carbonyl groups. This structure imparts a moderate polarity to the molecule. The presence of two carbonyl groups allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the hydrocarbon portion of the molecule contributes to its affinity for nonpolar organic solvents. The overall solubility in a given solvent is a balance of these structural features.

Data Presentation: Solubility of this compound and Related Compounds

Qualitative Solubility of this compound and a Structural Analogue

| Compound | Solvent Type | Qualitative Solubility | Primary Interaction Mechanism |

| This compound | Polar Protic (e.g., Alcohols, Propylene Glycol) | Soluble to Very Soluble[1] | Hydrogen Bonding, Dipole-Dipole |

| Nonpolar (e.g., Oils) | Soluble[1] | Van der Waals Forces | |

| Water | Almost Insoluble[1] | Limited Hydrogen Bonding | |

| 2,3-Hexanedione | Polar (e.g., Ethanol, Ether) | Miscible[1] | Dipole-Dipole, Hydrogen Bonding |

| Water | Slightly Soluble[1] | Limited Hydrogen Bonding |

Quantitative Solubility of a Related β-Diketone: 2,4-Pentanedione

To provide a quantitative perspective, the solubility of 2,4-pentanedione, a related diketone, is presented below. These values can serve as a useful reference point for estimating the solubility of this compound.

| Solvent | Solvent Type | Quantitative Solubility ( g/100 mL at 20°C) |

| Water | Polar Protic | 16[2] |

| Ethanol | Polar Protic | Soluble[2] |

| Ether | Polar Aprotic | Soluble[2] |

| Chloroform | Polar Aprotic | Soluble[2] |

| Acetone | Polar Aprotic | Soluble[2] |

| Benzene | Nonpolar | Soluble[2] |

| Glacial Acetic Acid | Polar Protic | Soluble[2] |

Experimental Protocols: Determining Ketone Solubility

The following are detailed methodologies for the experimental determination of the solubility of ketones like this compound.

1. Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a compound in a solvent.

-

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

After equilibration, allow the samples to stand undisturbed at the set temperature to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically compatible filter to remove any undissolved solute.

-

Accurately weigh the collected sample.

-

Evaporate the solvent from the collected sample under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Weigh the remaining solute.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

2. Analytical Quantification Method

This method relies on the instrumental analysis of the saturated solution.

-

Materials:

-

Same as the Isothermal Shake-Flask Method.

-

Volumetric flasks and pipettes for dilutions.

-

Validated analytical method for this compound (e.g., GC-FID or HPLC-UV).

-

-

Procedure:

-

Follow steps 1-5 of the Isothermal Shake-Flask Method.

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using the validated analytical method to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of an organic compound using the analytical quantification method.

References

Methodological & Application

Application Notes and Protocols for 3,4-Hexanedione as a Photoinitiator in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoinitiators are essential components in photopolymerization, a process that utilizes light to convert liquid monomers into solid polymers. This technology has widespread applications in coatings, adhesives, 3D printing, and the fabrication of biomedical devices. While various photoinitiators are commercially available, the exploration of new compounds with unique properties remains a significant area of research.

3,4-Hexanedione, an aliphatic α-diketone, presents a potential candidate for use as a photoinitiator. α-Diketones are known to absorb light and generate reactive species capable of initiating polymerization.[1][2] Although not a conventional photoinitiator, the structural characteristics of this compound, specifically the presence of two adjacent carbonyl groups, suggest its potential to undergo photochemical reactions that can initiate polymerization. These application notes provide a theoretical framework and exemplary protocols for the investigation of this compound as a photoinitiator for free-radical polymerization, drawing parallels from the known mechanisms of other α-diketones and aliphatic ketones.[3][4]

Proposed Mechanism of Photoinitiation

Upon absorption of ultraviolet (UV) light, this compound is expected to be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. In this excited triplet state, the molecule can undergo α-cleavage, a unimolecular bond-breaking process, to generate two acyl radicals. These radicals can then initiate the polymerization of a suitable monomer, such as an acrylate.

Alternatively, the excited this compound molecule could act as a photosensitizer, abstracting a hydrogen atom from a co-initiator (e.g., an amine) to generate a radical that initiates polymerization.

Caption: Proposed mechanism of free-radical polymerization initiated by this compound.

Potential Applications

The use of a novel photoinitiator like this compound could offer advantages in specific applications. For instance, its aliphatic nature might lead to lower yellowing in cured polymers compared to some aromatic photoinitiators. Potential areas of application include:

-

UV Curable Coatings: For wood, plastic, and metal substrates.

-

Adhesives: For bonding a variety of materials with rapid, on-demand curing.

-

3D Printing (Vat Photopolymerization): As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP).

-

Biomedical Materials: For the synthesis of hydrogels and other biocompatible polymers, pending toxicological evaluation.

Experimental Protocols

The following are exemplary protocols for evaluating the efficacy of this compound as a photoinitiator for the free-radical polymerization of a model acrylate monomer, tri(propylene glycol) diacrylate (TPGDA).

Protocol 1: Bulk Photopolymerization of TPGDA

Objective: To determine the polymerization kinetics and final monomer conversion.

Materials:

-

Tri(propylene glycol) diacrylate (TPGDA)

-

This compound

-

Inert gas (Nitrogen or Argon)

-

UV light source (e.g., 365 nm LED lamp)

-

Fourier-Transform Infrared (FTIR) Spectrometer with a horizontal attenuated total reflectance (HATR) accessory.

Procedure:

-

Prepare a formulation by dissolving this compound in TPGDA at a desired concentration (e.g., 1% w/w).

-

Place a small drop of the formulation onto the HATR crystal of the FTIR spectrometer.

-

Purge the sample chamber with an inert gas for 1 minute to minimize oxygen inhibition.

-

Record an initial FTIR spectrum in the dark.

-

Expose the sample to a UV light source of known intensity.

-

Continuously record FTIR spectra at regular intervals during the UV exposure.

-

Monitor the decrease in the peak area of the acrylate C=C double bond (around 1635 cm⁻¹) to determine the monomer conversion over time.

Caption: Workflow for monitoring photopolymerization kinetics using FTIR.

Protocol 2: Preparation of a Polymer Film

Objective: To prepare a solid polymer film for mechanical and thermal analysis.

Materials:

-

TPGDA

-

This compound

-

Glass slides

-

Spacers (e.g., 100 µm thick)

-

UV curing chamber

Procedure:

-

Prepare a formulation of TPGDA with this compound (e.g., 2% w/w).

-

Assemble a mold using two glass slides separated by spacers.

-

Inject the formulation into the mold.

-

Place the mold in a UV curing chamber and expose it to a broad-spectrum UV lamp for a predetermined time (e.g., 5-10 minutes).

-

After curing, carefully disassemble the mold to retrieve the polymer film.

-

Characterize the film using techniques such as Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and thermogravimetric analysis (TGA) for thermal stability.

Data Presentation: Expected Performance and Influencing Factors

As there is no established data for this compound as a photoinitiator, the following table summarizes the expected performance characteristics and the factors that would likely influence its efficiency, based on general principles of photopolymerization.

| Parameter | Expected Influence of this compound | Factors to Investigate |

| Initiation Rate | Moderate, dependent on UV absorbance and radical quantum yield. | - Concentration of this compound- UV light intensity and wavelength |

| Final Monomer Conversion | Expected to be high under optimal conditions. | - Curing time- Presence of oxygen |

| Polymer Properties (Tg, Hardness) | Dependent on the monomer system and crosslink density. | - Monomer functionality- Curing conditions |

| Potential Advantages | Potentially low yellowing due to its aliphatic structure. | - Comparison with aromatic photoinitiators |

| Potential Disadvantages | UV absorbance may be in the short-wavelength UV range, requiring specific light sources. May have lower efficiency than commercially optimized photoinitiators. | - UV-Vis absorption spectrum of this compound- Comparison with benchmark photoinitiators |

Conclusion